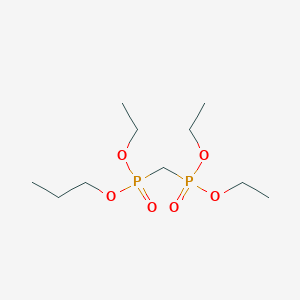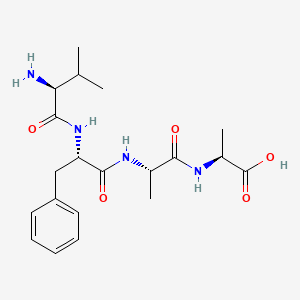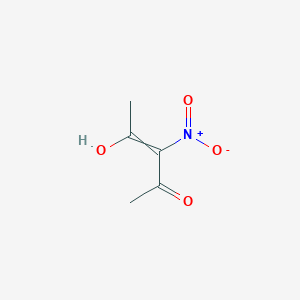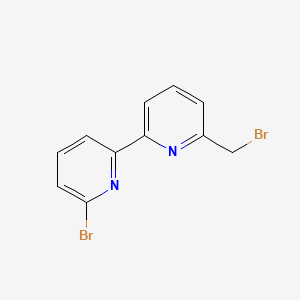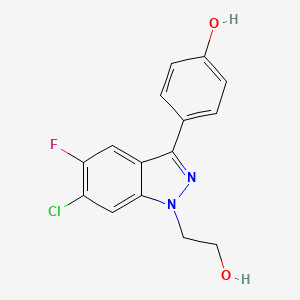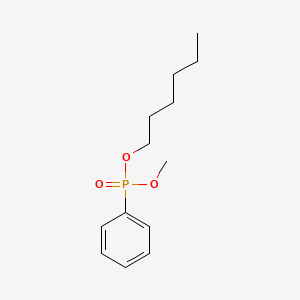
Hexyl methyl phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl methyl phenylphosphonate is an organophosphorus compound that belongs to the class of phosphonates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Méthodes De Préparation
Hexyl methyl phenylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of hexyl alcohol, methyl phenylphosphonic dichloride, and a base such as triethylamine. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through distillation or recrystallization.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Hexyl methyl phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of phosphonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl or methyl group is replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines.
Applications De Recherche Scientifique
Hexyl methyl phenylphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the study of reaction mechanisms involving phosphonates.
Biology: The compound has potential applications in the development of biologically active molecules, such as enzyme inhibitors and antimicrobial agents. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: this compound derivatives are being investigated for their potential therapeutic properties, including anticancer and antiviral activities. These derivatives can inhibit specific enzymes or pathways involved in disease progression.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of hexyl methyl phenylphosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
At the molecular level, this compound can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine. This covalent modification can alter the protein’s structure and function, resulting in enzyme inhibition or other biological effects.
Comparaison Avec Des Composés Similaires
Hexyl methyl phenylphosphonate can be compared to other similar compounds, such as:
Ethyl methyl phenylphosphonate: This compound has a shorter alkyl chain (ethyl instead of hexyl) and may exhibit different reactivity and biological activity due to the difference in chain length.
Hexyl ethyl phenylphosphonate: This compound has an ethyl group instead of a methyl group, which can affect its chemical properties and applications.
Hexyl methyl phosphonate:
The uniqueness of this compound lies in its specific combination of hexyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
820260-98-8 |
|---|---|
Formule moléculaire |
C13H21O3P |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
[hexoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C13H21O3P/c1-3-4-5-9-12-16-17(14,15-2)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3 |
Clé InChI |
NSFCLJTUEDACFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


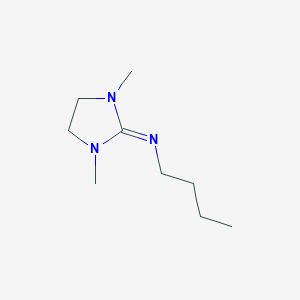
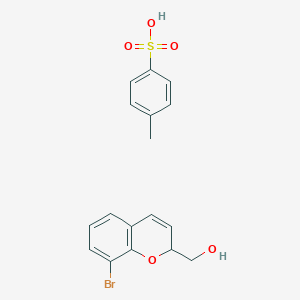
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
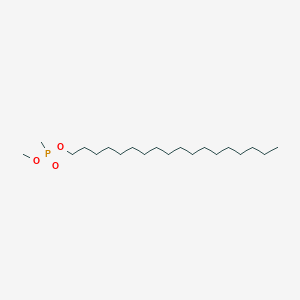
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![1,3-Benzenediamine, 4-[(2-fluoro-5-nitrophenyl)azo]-](/img/structure/B15159727.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)
